2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 378766-08-6
VCID: VC2322236
InChI: InChI=1S/C14H11FN2/c1-10-6-7-17-9-13(16-14(17)8-10)11-2-4-12(15)5-3-11/h2-9H,1H3
SMILES: CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F
Molecular Formula: C14H11FN2
Molecular Weight: 226.25 g/mol

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine

CAS No.: 378766-08-6

Cat. No.: VC2322236

Molecular Formula: C14H11FN2

Molecular Weight: 226.25 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine - 378766-08-6

Specification

CAS No. 378766-08-6
Molecular Formula C14H11FN2
Molecular Weight 226.25 g/mol
IUPAC Name 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C14H11FN2/c1-10-6-7-17-9-13(16-14(17)8-10)11-2-4-12(15)5-3-11/h2-9H,1H3
Standard InChI Key MYEKEACDOQRRPM-UHFFFAOYSA-N
SMILES CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F
Canonical SMILES CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F

Introduction

Chemical Properties and Structural Characteristics

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine is a crystalline compound with well-defined chemical and physical properties. The molecule consists of a bicyclic imidazo[1,2-a]pyridine core structure substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 7.

Basic Chemical Properties

The compound possesses the following key chemical properties:

PropertyValue
Molecular FormulaC₁₄H₁₁FN₂
Molecular Weight226.25 g/mol
CAS Number378766-08-6
PubChem CID725592
SMILESCC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F
InChIInChI=1S/C14H11FN2/c1-10-6-7-17-9-13(16-14(17)8-10)11-2-4-12(15)5-3-11/h2-9H,1H3
InChIKeyMYEKEACDOQRRPM-UHFFFAOYSA-N

The compound typically has a standard minimum purity of 95% when commercially available .

Structural Features

The structure of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine consists of three key components:

  • The imidazo[1,2-a]pyridine core - a bicyclic heterocyclic system comprising fused imidazole and pyridine rings with nitrogen atoms at positions 1 and 4

  • A 4-fluorophenyl substituent at position 2 of the imidazo[1,2-a]pyridine core

  • A methyl group at position 7 of the pyridine portion of the bicyclic system

This particular arrangement of substituents distinguishes it from other imidazo[1,2-a]pyridine derivatives and contributes to its specific chemical and biological properties .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine and related imidazo[1,2-a]pyridine derivatives. These methods typically involve the reaction of 2-aminopyridines with α-haloketones or other suitable reagents.

Domino A³-Coupling Reaction

One efficient and environmentally sustainable method for synthesizing imidazo[1,2-a]pyridine derivatives involves a domino A³-coupling reaction. This approach offers a "green" synthetic route that minimizes waste and utilizes environmentally friendly catalysts .

The reaction typically involves:

  • A 2-aminopyridine (in this case, 2-amino-4-methylpyridine)

  • An aldehyde component

  • An alkyne component (often phenylacetylene derivatives)

  • A suitable catalyst system

The domino A³-coupling method has demonstrated good efficiency for generating various imidazo[1,2-a]pyridine derivatives, although the yields for some derivatives may vary depending on the specific substituents .

Conventional Synthesis Methods

Traditional synthesis methods for 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine often involve the reaction of 2-amino-4-methylpyridine with an appropriate α-haloketone derived from 4-fluoroacetophenone. The reaction typically proceeds through:

  • Nucleophilic attack by the pyridine nitrogen on the α-carbon of the haloketone

  • Cyclization via condensation between the amino group and the ketone carbonyl

  • Oxidation/dehydration to form the final imidazo[1,2-a]pyridine system

These conventional methods, while effective, often require harsh reaction conditions and may produce significant amounts of waste products, making greener alternatives increasingly desirable for large-scale synthesis .

Related Derivatives and Structural Analogs

The 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine scaffold serves as a building block for more complex molecules with enhanced or targeted biological activities. Several structural analogs and derivatives have been reported in the scientific literature.

3-(4-Fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium Derivatives

A closely related derivative is 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate, which has been extensively characterized by X-ray diffraction methods and NMR spectroscopy. This derivative features an additional formyl group at position 2 and exists as a positively charged species (pyridinium salt) .

The synthesis of this derivative typically involves:

  • Initial formation of 2-(diethoxymethyl)-3-(4-fluorophenyl)imidazo[1,2-a]pyridine

  • Treatment with gaseous HCl in chloroform to yield the final pyridinium salt

The structural characterization indicates that the imidazo[1,2-a]pyridin-1-ium ring system is nearly planar with a maximum deviation of −0.047 Å. Interestingly, the fluorophenyl ring forms a dihedral angle of 61.81° with the imidazo[1,2-a]pyridinium plane, indicating significant rotation around the connecting bond .

N-Substituted Derivatives

Another significant class of derivatives includes N-substituted compounds such as N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-(3-methoxy-1,4,6-trimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide . This complex derivative incorporates additional functional groups that can modify the biological activity and physicochemical properties of the parent compound.

These derivatives typically have:

  • Modified solubility profiles

  • Different hydrogen bond donor/acceptor patterns

  • Altered binding affinities to biological targets

  • Potentially enhanced pharmacokinetic properties

The N-substituted derivative mentioned above has six hydrogen bond acceptors, one hydrogen bond donor, and a calculated XLogP3-AA value of 5.3, indicating significant lipophilicity .

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine provide important information for its identification, characterization, and formulation in various applications.

Solubility and Partition Coefficients

While specific solubility data for 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine is limited in the search results, structural analogs with similar substituents typically exhibit:

  • Moderate to good solubility in organic solvents such as chloroform, dichloromethane, and DMSO

  • Limited solubility in water and aqueous systems

  • Lipophilic character due to the presence of aromatic rings and the methyl substituent

Based on related compounds, the predicted partition coefficient (LogP) would likely be in the moderately lipophilic range, suitable for cell penetration in biological systems .

Spectroscopic Characteristics

The structural features of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine would be expected to produce characteristic spectroscopic patterns:

  • NMR Spectroscopy:

    • ¹H NMR would show signals for the methyl group (singlet), aromatic protons of both the imidazo[1,2-a]pyridine system and the fluorophenyl ring

    • ¹⁹F NMR would display a signal characteristic of a para-substituted fluorophenyl group

    • ¹³C NMR would reveal carbon signals for the methyl group, aromatic carbons, and characteristic splitting patterns for carbon atoms adjacent to the fluorine

  • Mass Spectrometry:

    • The molecular ion peak would appear at m/z 226, corresponding to the molecular weight

    • Fragmentation patterns would likely include loss of the methyl group and cleavage of bonds between the heterocyclic core and the fluorophenyl substituent

These spectroscopic characteristics are valuable for confirming the identity and purity of synthesized or isolated samples of the compound .

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